N-[(2,5-Dioxopyrrolidin-1-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide N-[(2,5-Dioxopyrrolidin-1-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 321969-11-3
VCID: VC0403783
InChI: InChI=1S/C13H11F3N2O3/c14-13(15,16)12(21)17(9-4-2-1-3-5-9)8-18-10(19)6-7-11(18)20/h1-5H,6-8H2
SMILES: C1CC(=O)N(C1=O)CN(C2=CC=CC=C2)C(=O)C(F)(F)F
Molecular Formula: C13H11F3N2O3
Molecular Weight: 300.23g/mol

N-[(2,5-Dioxopyrrolidin-1-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide

CAS No.: 321969-11-3

Main Products

VCID: VC0403783

Molecular Formula: C13H11F3N2O3

Molecular Weight: 300.23g/mol

N-[(2,5-Dioxopyrrolidin-1-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide - 321969-11-3

CAS No. 321969-11-3
Product Name N-[(2,5-Dioxopyrrolidin-1-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide
Molecular Formula C13H11F3N2O3
Molecular Weight 300.23g/mol
IUPAC Name N-[(2,5-dioxopyrrolidin-1-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide
Standard InChI InChI=1S/C13H11F3N2O3/c14-13(15,16)12(21)17(9-4-2-1-3-5-9)8-18-10(19)6-7-11(18)20/h1-5H,6-8H2
Standard InChIKey LGNYAVYYMMLXGL-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)CN(C2=CC=CC=C2)C(=O)C(F)(F)F
Canonical SMILES C1CC(=O)N(C1=O)CN(C2=CC=CC=C2)C(=O)C(F)(F)F
PubChem Compound 766989
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator